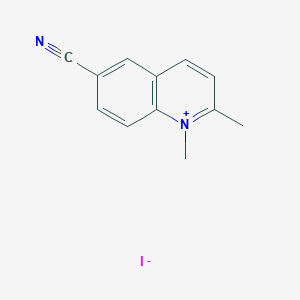
Selenazole, 4-(4-bromophenyl)-2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenazole, 4-(4-bromophenyl)-2-(phenylmethyl)-, is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Selenazole, 4-(4-bromophenyl)-2-(phenylmethyl)-, typically involves the formation of the selenazole ring followed by the introduction of the 4-bromophenyl and phenylmethyl groups. One common method involves the cyclization of a selenoamide precursor with a suitable electrophile under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Selenazole, 4-(4-bromophenyl)-2-(phenylmethyl)-, can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Selenazole, 4-(4-bromophenyl)-2-(phenylmethyl)-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Selenazole, 4-(4-bromophenyl)-2-(phenylmethyl)-, involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenyl 4-bromobenzoate: A compound with similar bromophenyl groups but different core structure.
Phenylmethyl selenazole: A compound with a similar selenazole ring but different substituents.
Uniqueness
Selenazole, 4-(4-bromophenyl)-2-(phenylmethyl)-, is unique due to the presence of both the selenazole ring and the specific substituents (4-bromophenyl and phenylmethyl groups). This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
537691-34-2 |
|---|---|
Fórmula molecular |
C16H12BrNSe |
Peso molecular |
377.1 g/mol |
Nombre IUPAC |
2-benzyl-4-(4-bromophenyl)-1,3-selenazole |
InChI |
InChI=1S/C16H12BrNSe/c17-14-8-6-13(7-9-14)15-11-19-16(18-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
Clave InChI |
VLQQBFMNDWLXQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC(=C[Se]2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
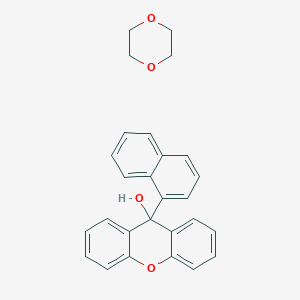
![N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B14228637.png)
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)

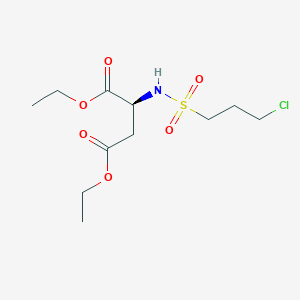
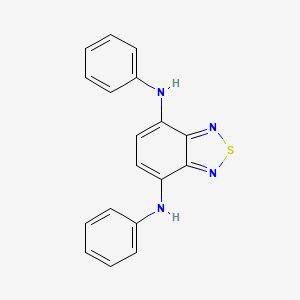
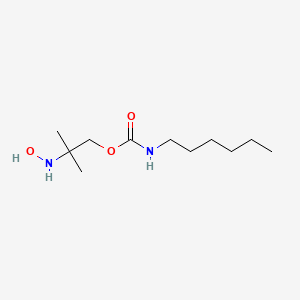
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)

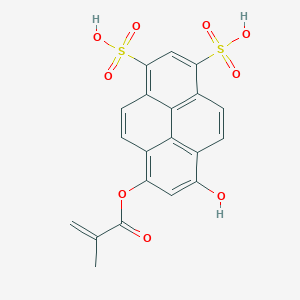
![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
